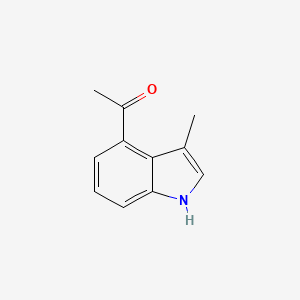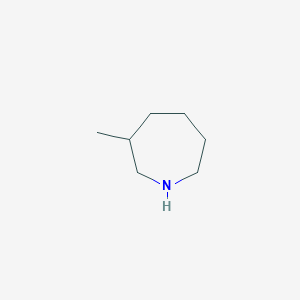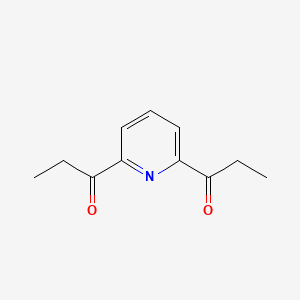
1,1'-(Pyridine-2,6-diyl)bis(propan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with propan-1-one groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) typically involves the reaction of pyridine-2,6-dicarboxylic acid with propan-1-one under specific conditions. One common method involves the use of propionic anhydride and zinc powder as reagents. The reaction mixture is refluxed until complete conversion is observed, followed by filtration and recrystallization from propionic anhydride .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pyridine-2,6-dicarboxylic acid.
Reduction: Formation of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-ol).
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparación Con Compuestos Similares
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Similar structure but with a pyrazine ring instead of pyridine.
1,1’-(Pyridine-2,6-diyl)bis(N-isopropylmethanimine): Contains imine groups instead of ketones.
3,3’-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Features triazole rings and alcohol groups.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(6-propanoylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO2/c1-3-10(13)8-6-5-7-9(12-8)11(14)4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
QRNBZSPPOLUSJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=NC(=CC=C1)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
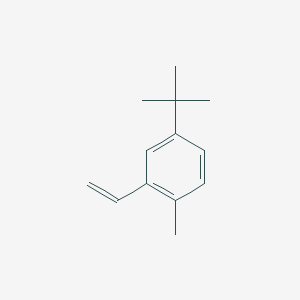
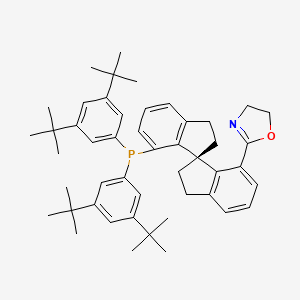
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
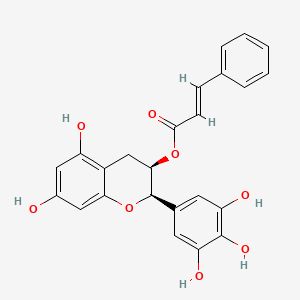
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
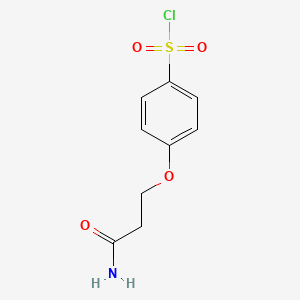
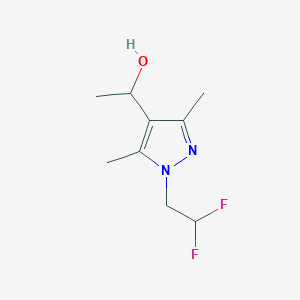
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
